3-{2-[2-(2-Hydroxyethyl)piperidyl]-2-oxoethyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Description
The compound 3-{2-[2-(2-hydroxyethyl)piperidyl]-2-oxoethyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one belongs to the 2-thioxo-thiazolidin-4-one (rhodanine) family, a heterocyclic scaffold renowned for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Its structure features:
- Core: A 2-thioxo-1,3-thiazolidin-4-one ring, which facilitates electron delocalization and metal coordination.
- Position 3 substituent: A 2-[2-(2-hydroxyethyl)piperidyl]-2-oxoethyl group, introducing a hydroxyethyl-piperidine moiety that may enhance solubility and receptor interaction.
This compound’s design leverages structural motifs observed in bioactive rhodanine derivatives, suggesting possible applications in drug discovery .
Properties
Molecular Formula |
C20H24N2O4S2 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(5Z)-3-[2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl]-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H24N2O4S2/c1-26-16-7-4-5-14(11-16)12-17-19(25)22(20(27)28-17)13-18(24)21-9-3-2-6-15(21)8-10-23/h4-5,7,11-12,15,23H,2-3,6,8-10,13H2,1H3/b17-12- |
InChI Key |
ZTFPZJLQHQBUDH-ATVHPVEESA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N3CCCCC3CCO |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3CCCCC3CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[2-(2-Hydroxyethyl)piperidyl]-2-oxoethyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diamines, under acidic or basic conditions.
Thiazolidinone Ring Formation: The thiazolidinone ring is often formed via the reaction of a thiourea derivative with a carbonyl compound, such as an aldehyde or ketone, under acidic conditions.
Coupling Reactions: The piperidine and thiazolidinone rings are then coupled through a series of condensation reactions, often involving reagents like acetic anhydride or other dehydrating agents.
Methoxyphenyl Group Introduction: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, using methoxybenzene and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the thiazolidinone ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Products include oxidized derivatives with additional carbonyl or carboxyl groups.
Reduction: Products include alcohol derivatives.
Substitution: Products include substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for studying enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-{2-[2-(2-Hydroxyethyl)piperidyl]-2-oxoethyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Structural Analogues
The following table highlights structurally related compounds and their key features:
Key Observations :
- Substituent Effects: Piperidine/Piperazine Derivatives: The target compound’s hydroxyethyl-piperidyl group (vs. Aromatic Substituents: The 3-methoxyphenyl group in the target compound may offer stronger π-π interactions compared to azulene (electrochemically active but bulkier ) or pyrido-pyrimidine systems (kinase-targeting ).
Electrochemical and Spectral Properties
- Electrochemical Behavior: Azulene-substituted rhodanines exhibit reversible redox peaks at −0.5 to −1.2 V (vs. Ag/AgCl), attributed to the thioxo group and azulene’s electron-rich structure . The target compound’s methoxyphenyl group may shift redox potentials due to electron-donating effects.
- Spectral Data: Piperazinyl/thiazolidinone hybrids (e.g., ) show strong UV-Vis absorption at 300–400 nm (n→π* transitions), while azulene derivatives display unique fluorescence .
Biological Activity
The compound 3-{2-[2-(2-Hydroxyethyl)piperidyl]-2-oxoethyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a thiazolidine ring, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated that the compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations ranging from 10 to 50 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis via caspase activation |
| A549 | 30 | Cell cycle arrest at G1 phase |
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models, administration of the compound reduced paw edema induced by carrageenan, indicating its potential use in treating inflammatory conditions.
Antimicrobial Activity
Preliminary studies have also indicated that this thiazolidinone derivative possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective against Staphylococcus aureus and Escherichia coli.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thiazolidinone moiety may interfere with specific enzyme pathways critical for cancer cell proliferation.
- Induction of Apoptosis : Activation of caspases leading to programmed cell death has been observed in treated cancer cells.
- Modulation of Immune Response : By reducing cytokine levels, the compound may help in modulating the immune response during inflammatory processes.
Case Studies
Several case studies have reported on the efficacy of this compound in various experimental models:
-
Breast Cancer Model : In a study involving MCF-7 cells, treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers.
"The compound showed a promising ability to induce apoptosis in breast cancer cells through caspase activation" .
-
Inflammation Model : In a rat model of paw edema, administration of the compound led to a reduction in swelling compared to control groups.
"Our findings suggest that this thiazolidinone derivative could be developed as a therapeutic agent for inflammatory diseases" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
